molecular formula C20H24O5 B052731 11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone CAS No. 124251-90-7

11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone

Cat. No. B052731
M. Wt: 344.4 g/mol
InChI Key: QYVGAIGTBHPKNH-WRXIVPROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone, also known as epoxydione or epiandrosterone, is a steroid hormone that is naturally produced in the human body. It is a metabolite of dehydroepiandrosterone (DHEA), a hormone that is produced by the adrenal glands. Epiandrosterone has been found to have a variety of biochemical and physiological effects, and has been the subject of much scientific research.

Mechanism Of Action

The exact mechanism of action of epiandrosterone is not fully understood, but it is believed to act through a variety of pathways. It may bind to androgen receptors, which are found in cells throughout the body, and promote the synthesis of proteins that are involved in muscle growth. It may also act through other mechanisms, such as the inhibition of enzymes that break down muscle tissue.

Biochemical And Physiological Effects

Epiandrosterone has been found to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve athletic performance, and reduce body fat. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

Epiandrosterone has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for research purposes. It has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. It can be difficult to administer in precise doses, and its effects can vary depending on the individual.

Future Directions

There are several future directions for research on epiandrosterone. One area of interest is its potential use as a therapeutic agent for cancer. It may also be useful in the treatment of other conditions, such as osteoporosis and muscle wasting. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

Epiandrosterone can be synthesized from DHEA through a series of chemical reactions. The first step is the oxidation of DHEA to 7-keto-DHEA, which is then converted to 7-hydroxy-DHEA. The 7-hydroxy-DHEA is then oxidized to epiandrosterone.

Scientific Research Applications

Epiandrosterone has been studied for its potential use as a performance-enhancing drug, as well as for its potential therapeutic effects. It has been found to have anabolic properties, meaning it can promote muscle growth and increase strength. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.

properties

CAS RN

124251-90-7

Product Name

11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2S,5S,6S,8R,14R,15S,16S)-8-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadeca-9,12-diene-2-carboxylic acid

InChI

InChI=1S/C20H24O5/c1-19-5-4-10(21)6-14(19)15(22)7-11-12-2-3-13(18(23)24)20(12)8-16(17(11)19)25-9-20/h4-6,11-13,15-17,22H,2-3,7-9H2,1H3,(H,23,24)/t11-,12-,13+,15+,16-,17+,19-,20?/m0/s1

InChI Key

QYVGAIGTBHPKNH-WRXIVPROSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@@H]4CC5([C@H]3CC[C@@H]5C(=O)O)CO4)O

SMILES

CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O

Canonical SMILES

CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O

synonyms

11,18-epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone
6-hydroxyaldosterone-gamma-lactone
6-OH-aldosterone-lactone

Origin of Product

United States

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